Cas no 99429-06-8 (Pyrimidine, 4-chloro-2,5-difluoro-)

Pyrimidine, 4-chloro-2,5-difluoro- structure
99429-06-8 structure
Product Name:Pyrimidine, 4-chloro-2,5-difluoro-
CAS No:99429-06-8
MF:C4HClF2N2
MW:150.513946294785
CID:4382693
PubChem ID:13711163
Update Time:2025-04-26

Pyrimidine, 4-chloro-2,5-difluoro- Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 4-chloro-2,5-difluoro-
    • 2,5-difluoro-4-chloro-pyrimidine
    • 2,5-Difluoro-4-iodo-pyrimidine
    • TXTSARUHOKOHCE-UHFFFAOYSA-N
    • SCHEMBL10620493
    • 4-chloro-2,5-difluoropyrimidine
    • 99429-06-8
    • 2,5-difluoro-4-chloropyrimidine
    • Inchi: 1S/C4HClF2N2/c5-3-2(6)1-8-4(7)9-3/h1H
    • InChI Key: TXTSARUHOKOHCE-UHFFFAOYSA-N
    • SMILES: C1(F)=NC=C(F)C(Cl)=N1

Computed Properties

  • Exact Mass: 149.9796321Da
  • Monoisotopic Mass: 149.9796321Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 25.8Ų

Pyrimidine, 4-chloro-2,5-difluoro- Pricemore >>

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Pyrimidine, 4-chloro-2,5-difluoro- Suppliers

Amadis Chemical Company Limited
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(CAS:99429-06-8)Pyrimidine, 4-chloro-2,5-difluoro-
Order Number:A958912
Stock Status:in Stock
Quantity:1g/5g/500mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:09
Price ($):2060.0/7669.0/1094.0
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Additional information on Pyrimidine, 4-chloro-2,5-difluoro-

Pyrimidine, 4-chloro-2,5-difluoro- (CAS No. 99429-06-8): A Key Intermediate in Modern Pharmaceutical Synthesis

Pyrimidine derivatives have long been recognized as fundamental building blocks in the pharmaceutical industry, playing a crucial role in the development of drugs targeting a wide array of diseases. Among these derivatives, Pyrimidine, 4-chloro-2,5-difluoro- (CAS No. 99429-06-8) stands out due to its unique structural properties and versatile applications. This compound, characterized by its chloro and difluoro substituents, has garnered significant attention in recent years for its potential in synthesizing novel therapeutic agents.

The chemical structure of Pyrimidine, 4-chloro-2,5-difluoro- consists of a pyrimidine core substituted with a chlorine atom at the 4-position and fluorine atoms at the 2- and 5-positions. This specific arrangement imparts distinct reactivity and electronic properties, making it an invaluable intermediate in organic synthesis. The presence of both electronegative fluorine atoms and a reactive chloro group enhances its utility in constructing complex molecular frameworks.

In the realm of pharmaceutical research, Pyrimidine, 4-chloro-2,5-difluoro- has been explored for its role in developing antiviral, anticancer, and antimicrobial agents. Recent studies have highlighted its potential in creating inhibitors targeting viral polymerases, particularly those associated with RNA viruses. The fluorine atoms contribute to metabolic stability, while the chloro group facilitates further functionalization through nucleophilic substitution reactions. This dual functionality makes it an attractive candidate for drug design.

One of the most compelling applications of Pyrimidine, 4-chloro-2,5-difluoro- is in the synthesis of kinase inhibitors. Kinases are enzymes essential for cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. By incorporating this compound into drug candidates, researchers can target specific kinase domains with high precision. The chloro and difluoro groups provide handles for further derivatization, allowing for the optimization of binding affinity and selectivity.

Recent advancements in computational chemistry have further enhanced the utility of Pyrimidine, 4-chloro-2,5-difluoro-. Molecular modeling studies have demonstrated its potential as a scaffold for designing small-molecule inhibitors with improved pharmacokinetic profiles. These studies leverage the compound's structural features to predict interactions with biological targets, thereby accelerating the drug discovery process. The integration of machine learning algorithms has enabled more accurate predictions of binding affinities and toxicity profiles.

The synthesis of Pyrimidine, 4-chloro-2,5-difluoro- involves multi-step organic reactions that highlight its synthetic versatility. Common synthetic routes include halogenation reactions on pre-functionalized pyrimidine derivatives followed by fluorination steps. These processes often employ palladium-catalyzed cross-coupling reactions to introduce the desired substituents with high efficiency. The ability to tailor the synthetic pathway allows chemists to produce this compound in scalable quantities suitable for industrial applications.

In conclusion, Pyrimidine, 4-chloro-2,5-difluoro- (CAS No. 99429-06-8) is a pivotal intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing innovative therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of drug discovery efforts worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:99429-06-8)Pyrimidine, 4-chloro-2,5-difluoro-
A958912
Purity:99%/99%/99%
Quantity:1g/5g/500mg
Price ($):2060.0/7669.0/1094.0
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